molecular formula C18H23NO5 B303036 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid

5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid

Cat. No. B303036
M. Wt: 333.4 g/mol
InChI Key: HQFKMAGLRUCAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid, also known as celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, responsible for the production of prostaglandins, which are involved in the inflammatory response.

Mechanism of Action

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins involved in the inflammatory response. By inhibiting COX-2, 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins involved in maintaining normal physiological functions, such as platelet aggregation and gastric mucosal protection.
Biochemical and Physiological Effects
Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins involved in the inflammatory response, thereby reducing pain, swelling, and redness. Celecoxib also has antiplatelet effects, which can reduce the risk of thrombosis and cardiovascular events. However, 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid can also cause gastrointestinal side effects, such as ulcers and bleeding, and can increase the risk of cardiovascular events in some patients.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2, which can help to elucidate the role of COX-2 in various physiological and pathological processes. Celecoxib is also readily available and relatively inexpensive compared to other COX-2 inhibitors. However, 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid can also have off-target effects and can vary in potency depending on the cell or tissue type, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid, including its potential use in combination with other drugs for cancer therapy, its effects on the immune system and inflammation, and its potential use in the treatment of neurodegenerative diseases. Celecoxib may also have potential as a chemopreventive agent for certain types of cancer, and further studies are needed to explore its safety and efficacy in this context. Additionally, new formulations and delivery methods of 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid may be developed to improve its therapeutic potential and reduce its side effects.

Synthesis Methods

Celecoxib can be synthesized through a multistep process starting from 4-benzyloxybenzoic acid. The first step involves the protection of the carboxylic acid group by esterification with acetic anhydride, followed by the reduction of the benzyl group with hydrogen gas and palladium on carbon catalyst. The resulting intermediate is then acylated with 3-cyclohexylpropanoyl chloride using triethylamine as a base, followed by deprotection of the acetyl group with sodium methoxide to yield 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid.

Scientific Research Applications

Celecoxib has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Studies have shown that 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Celecoxib has also been shown to have neuroprotective effects in Alzheimer's disease by reducing inflammation and oxidative stress. In addition, 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid has been shown to have cardioprotective effects by reducing inflammation and improving endothelial function.

properties

Product Name

5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

5-acetyloxy-2-(3-cyclohexylpropanoylamino)benzoic acid

InChI

InChI=1S/C18H23NO5/c1-12(20)24-14-8-9-16(15(11-14)18(22)23)19-17(21)10-7-13-5-3-2-4-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,19,21)(H,22,23)

InChI Key

HQFKMAGLRUCAMY-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C=C1)NC(=O)CCC2CCCCC2)C(=O)O

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)NC(=O)CCC2CCCCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.